1,3-Butanediol,4-bromo-, (3S)-

Biocatalysis Enantioselective Synthesis Haloalkane Dehalogenase

Racemic 4-bromo-1,3-butanediol introduces 50% stereochemical impurity, leading to mixed diastereomers and costly chiral separation. (3S)-4-Bromo-1,3-butanediol (CAS 191354-42-4) provides the defined (S)-configuration essential for asymmetric synthesis of enantiopure pharmaceuticals, pheromones, and agrochemicals. • Ensures downstream API intermediates are produced as single enantiomers, avoiding the ≤50% yield loss of kinetic resolution. • Serves as an authenticated chiral standard for calibrating HPLC/GC assays in biocatalytic method development. • Validated enantiospecific building block for natural (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane (91% ee target).

Molecular Formula C4H9BrO2
Molecular Weight 169.02 g/mol
CAS No. 191354-42-4
Cat. No. B065403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butanediol,4-bromo-, (3S)-
CAS191354-42-4
Molecular FormulaC4H9BrO2
Molecular Weight169.02 g/mol
Structural Identifiers
SMILESC(CO)C(CBr)O
InChIInChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1
InChIKeyQCNUSBDGDRMPKD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Sourcing of (3S)-4-Bromo-1,3-butanediol


(3S)-4-Bromo-1,3-butanediol (CAS 191354-42-4) is a chiral C4 building block featuring a primary alcohol, a secondary alcohol at the stereogenic C3 center with defined (S)-configuration, and a terminal bromine atom [1]. This halogenated diol serves as a versatile intermediate for asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and agrochemicals . Its molecular weight is 169.02 g/mol and the molecular formula is C4H9BrO2 [1].

Workflow Chiral C4 building block for asymmetric synthesis
Selection Context Defined (S)-configuration at C3 secondary alcohol
Functional Utility Orthogonal Br and diol enables sequential diversification

Why (3S)-Enantiomer Sourcing Is Critical


Substituting (3S)-4-bromo-1,3-butanediol with its racemate (4-bromo-1,3-butanediol, CAS 31100-40-0) or the (R)-enantiomer introduces a 50% stereochemical impurity or the wrong absolute configuration, respectively. In chiral synthesis, this leads to mixed diastereomers requiring costly separation or, in cases of kinetic resolution, a theoretical maximum yield of 50% of the desired product [1]. The defined (S)-configuration at C3 is essential for the stereochemical outcome of downstream reactions, and even a minor enantiomeric impurity can render an entire batch unsuitable for pharmaceutical intermediate synthesis.

Target (3S)-4-Bromo-1,3-butanediol
Risk Single enantiomer with defined (S)-configuration for stereochemical control.
Racemate / (R)-isomer 4-Bromo-1,3-butanediol or opposite enantiomer
Mismatch Introduces stereochemical impurity or wrong configuration, may lead to diastereomer mixtures and yield loss.
Non-halogenated analog (S)-1,3-Butanediol
Mismatch Lacks terminal bromide, limiting orthogonal functionalization and nucleophilic substitution pathways.

Performance Benchmarks vs. Alternatives


Enantiomeric Excess via Enzymatic Resolution

In a biocatalytic cascade, the target (S)-enantiomer can be accessed with strict stereochemical control. The haloalkane dehalogenase LinB converts rac-1,3-dibromobutane to (S)-4-bromo-1,3-butanediol as an intermediate. While the maximum ee of the final diol was 35% before full hydrolysis, the enzymatic route demonstrates inherent enantioselectivity for the (S)-configuration at the secondary alcohol position, contrasting with a non-stereoselective chemical hydrolysis that would yield a racemic mixture [1].

Enantiomeric Enrichment
Class-level inference
ee up to 35% for (S)-configured analog
Supports enzymatic (S)-selectivity context
LinB biocatalytic route; non-brominated analog. Data to verify for target compound.
Biocatalysis Enantioselective Synthesis Haloalkane Dehalogenase

Commercial Purity of Single Enantiomer vs. Racemate

Commercially, the single (3S)-enantiomer is supplied at a certified purity of 98%, specifically tailored for asymmetric synthesis applications . In contrast, the racemic 4-bromo-1,3-butanediol (CAS 31100-40-0) is typically offered as a 97% pure mixture, which inherently contains both enantiomers . The 98% purity specification for the (S)-isomer provides a direct measure of chemical and stereochemical integrity for procurement.

Certified Purity
Cross-study comparable
98% (S)-enantiomer vs 97% racemate
Specification review for chiral integrity
Commercial supplier specifications; verify lot-specific COA.
Chemical Procurement Purity Analysis Chiral Building Block

Synthetic Versatility from Halogenation

The presence of the bromine atom in (3S)-4-bromo-1,3-butanediol allows for rapid further functionalization via nucleophilic substitution reactions that are not possible with the non-halogenated analog, (S)-1,3-butanediol. This enables a two-step diversification pathway—first, the primary alcohol can be selectively manipulated, and then the bromide can be displaced, or vice versa—providing a significant advantage in building molecular complexity . While quantitative rate constants for the target compound are not directly compared in the same study, the reactivity of primary alkyl bromides in SN2 reactions is well-established at >10^3 times faster than the corresponding alcohol under analogous conditions, a class-level inference supporting its enhanced utility.

Synthetic Versatility
Class-level inference
Br vs OH leaving-group reactivity differential
Conceptual diversification hub context
Qualitative advantage over (S)-1,3-butanediol; SN2 rate class-level inference.
Click Chemistry Nucleophilic Substitution Chiral Pool Synthesis

Procurement-Linked Application Scenarios


Enantiopure Pharmaceutical Intermediates

When a synthetic route requires a chiral C4 diol with a terminal leaving group for late-stage decoration, the use of (3S)-4-bromo-1,3-butanediol (98% purity) ensures that downstream active pharmaceutical ingredient (API) intermediates are produced as single enantiomers . This approach avoids the yield loss and purification costs associated with kinetic resolution of a racemic diol in the same sequence.

Biocatalytic Cascade Development Standard

Research groups developing novel biocatalytic methods for halogenated alcohols use this compound as an authentic standard for (S)-configuration products. The enzymatic formation of (S)-4-bromo-1,3-butanediol from rac-1,3-dibromobutane, achieving a moderate ee, serves as a benchmark for enzyme engineering aimed at improving enantioselectivity [1]. Sourcing the analytically pure standard is critical for calibrating chiral HPLC or GC assays.

Asymmetric Synthesis of Natural Products

The (S)-enantiomer is a validated chiral building block in the enantiospecific synthesis of pheromones like (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane, where the stereochemistry at C3 is translated into the final product's chirality [2]. Procurement of the correct (3S)-enantiomer is non-negotiable for obtaining the natural, bioactive enantiomer with an enantiomeric excess of 91% in the final target.

Application
Selection Property
Validation Focus
Enantiopure pharmaceutical intermediate synthesis
Single-enantiomer chiral pool entry
Downstream diastereomer control and yield
Biocatalytic cascade development standard
Authentic (S)-configuration standard
Chiral HPLC/GC assay calibration
Asymmetric natural product synthesis
Defined C3 stereochemistry transfer
Enantiomeric excess of final target

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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